Des(isopropylthiazolyl) Hydantoin-oxazolidinone Ritonavir

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

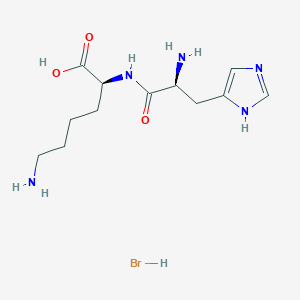

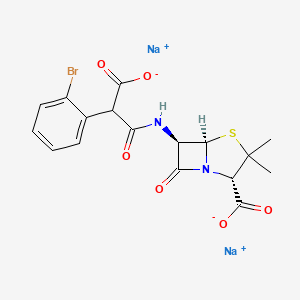

Des(isopropylthiazolyl) Hydantoin-oxazolidinone Ritonavir is a chemical compound . It is also known as (4S,5S)-4-Benzyl-5-[(2S)-2-((4S)-4-isopropyl-2,5-dioxoimidazolidin-1-yl)-3-phenylpropyl]-2-oxo-1,3-oxazolidine-3-carboxylate thiazol-5-ylmethyl Ester .

Molecular Structure Analysis

This compound contains a total of 77 bonds, including 45 non-H bonds, 21 multiple bonds, 11 rotatable bonds, 4 double bonds, 17 aromatic bonds, 3 five-membered rings, 2 six-membered rings, 2 (thio-) carbamates (aliphatic), 1 urea (-thio) derivative, 2 imides (-thio), and 1 Thiazole .Physical And Chemical Properties Analysis

This compound has a molecular weight of 576.66 and a molecular formula of C30H32N4O6S . It contains a total of 73 atoms, including 32 Hydrogen atoms, 30 Carbon atoms, 4 Nitrogen atoms, 6 Oxygen atoms, and 1 Sulfur atom .科学的研究の応用

Antituberculosis Activity : Oxazolidinone antibiotics, like linezolid, show activity against Mycobacterium tuberculosis. PNU-100480, another oxazolidinone, demonstrates potent bactericidal activity and can improve the efficacy of first-line antituberculosis drugs (Williams et al., 2008).

HIV Protease Inhibitors : The 2-isopropyl thiazolyl group, a key feature in ritonavir, when incorporated into piperazine hydroxyethylamine series, produces novel, highly potent HIV protease inhibitors. These inhibitors also show potent activity against ritonavir-resistant HIV (Chen et al., 1998).

Cytochrome P450 3A4 Inhibition : Desoxyritonavir analogues, like pyridine-substituted desoxyritonavir, demonstrate superior binding affinity and inhibitory potency against cytochrome P450 3A4 compared to ritonavir, emphasizing the importance of molecular flexibility and optimal protein-ligand interactions (Sevrioukova & Poulos, 2013).

Improved Class Safety Profile : Novel oxazolidinones like MRX-I exhibit high activity against Gram-positive pathogens with reduced potential for adverse effects like myelosuppression and monoamine oxidase inhibition, improving the class safety profile (Gordeev & Yuan, 2014).

LpxC Inhibitor Identification : Computational methods have identified oxazolidinone and isoxazoline inhibitors with potent in vitro activity against Gram-negative bacteria, demonstrating the utility of virtual screening in drug discovery (Lee et al., 2018).

Resistance Mechanism and Activity Mode : Oxazolidinones, including linezolid, show activity against a spectrum of Gram-positive bacteria. Their unique mechanism involves inhibiting protein synthesis by binding to the ribosomal 50S subunit. Resistance cases, though rare, have been associated with 23S rRNA alterations (Bozdoğan & Appelbaum, 2004).

Phenylisoxazolines as Antibacterial Agents : Phenylisoxazolines, identified as a novel group of antibacterial agents, show promising in vitro activity and in vivo efficacy comparable to linezolid, highlighting the potential for novel structural modifications in oxazolidinone development (Barbachyn et al., 2003).

作用機序

特性

IUPAC Name |

1,3-thiazol-5-ylmethyl (4S,5S)-4-benzyl-5-[(2S)-2-[(4S)-2,5-dioxo-4-propan-2-ylimidazolidin-1-yl]-3-phenylpropyl]-2-oxo-1,3-oxazolidine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H32N4O6S/c1-19(2)26-27(35)33(28(36)32-26)22(13-20-9-5-3-6-10-20)15-25-24(14-21-11-7-4-8-12-21)34(30(38)40-25)29(37)39-17-23-16-31-18-41-23/h3-12,16,18-19,22,24-26H,13-15,17H2,1-2H3,(H,32,36)/t22-,24-,25-,26-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCTIJBMKZTVMSG-GKXKVECMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C(=O)N(C(=O)N1)C(CC2C(N(C(=O)O2)C(=O)OCC3=CN=CS3)CC4=CC=CC=C4)CC5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H]1C(=O)N(C(=O)N1)[C@H](C[C@H]2[C@@H](N(C(=O)O2)C(=O)OCC3=CN=CS3)CC4=CC=CC=C4)CC5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H32N4O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

576.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1010809-43-4 |

Source

|

| Record name | Des(isopropylthiazolyl) hydantoin-oxazolidinone ritonavir | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1010809434 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DES(ISOPROPYLTHIAZOLYL) HYDANTOIN-OXAZOLIDINONE RITONAVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3235739H9M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。